Cas no 1554931-60-0 (1,3,5-Triazin-2(1H)-one, 6-amino-4-(3,3,3-trifluoropropyl)-)

1,3,5-Triazin-2(1H)-one, 6-amino-4-(3,3,3-trifluoropropyl)- Chemical and Physical Properties
Names and Identifiers
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- 1,3,5-Triazin-2(1H)-one, 6-amino-4-(3,3,3-trifluoropropyl)-
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- Inchi: 1S/C6H7F3N4O/c7-6(8,9)2-1-3-11-4(10)13-5(14)12-3/h1-2H2,(H3,10,11,12,13,14)
- InChI Key: OWMOWDWAJDDVLA-UHFFFAOYSA-N
- SMILES: N1C(N)=NC(CCC(F)(F)F)=NC1=O
1,3,5-Triazin-2(1H)-one, 6-amino-4-(3,3,3-trifluoropropyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-646681-1.0g |
4-amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one |
1554931-60-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-646681-0.05g |
4-amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one |
1554931-60-0 | 0.05g |
$1091.0 | 2023-03-04 | ||
Enamine | EN300-646681-0.25g |
4-amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one |
1554931-60-0 | 0.25g |
$1196.0 | 2023-03-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068382-1g |
4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one |
1554931-60-0 | 95% | 1g |
¥6461.0 | 2023-04-10 | |
Enamine | EN300-646681-5.0g |
4-amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one |
1554931-60-0 | 5.0g |
$3770.0 | 2023-03-04 | ||
Enamine | EN300-646681-0.1g |
4-amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one |
1554931-60-0 | 0.1g |
$1144.0 | 2023-03-04 | ||
Enamine | EN300-646681-0.5g |
4-amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one |
1554931-60-0 | 0.5g |
$1247.0 | 2023-03-04 | ||
Enamine | EN300-646681-2.5g |
4-amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one |
1554931-60-0 | 2.5g |
$2548.0 | 2023-03-04 | ||
Enamine | EN300-646681-10.0g |
4-amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one |
1554931-60-0 | 10.0g |
$5590.0 | 2023-03-04 |
1,3,5-Triazin-2(1H)-one, 6-amino-4-(3,3,3-trifluoropropyl)- Related Literature
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
Additional information on 1,3,5-Triazin-2(1H)-one, 6-amino-4-(3,3,3-trifluoropropyl)-
1,3,5-Triazin-2(1H)-one, 6-amino-4-(3,3,3-trifluoropropyl)- (CAS No. 1554931-60-0): A Comprehensive Overview
1,3,5-Triazin-2(1H)-one, 6-amino-4-(3,3,3-trifluoropropyl)- (CAS No. 1554931-60-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazine derivatives and is characterized by its unique structural features, including a 6-amino group and a 4-(3,3,3-trifluoropropyl) substituent. These functional groups contribute to the compound's distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The triazine ring is a well-known heterocyclic structure that has been extensively studied for its diverse biological activities. Compounds containing this ring system have shown potential in areas such as antimicrobial, antiviral, and anticancer therapies. The presence of the 6-amino group in 1,3,5-Triazin-2(1H)-one, 6-amino-4-(3,3,3-trifluoropropyl)- enhances its reactivity and can facilitate the formation of hydrogen bonds with biological targets. This property is crucial for optimizing the compound's binding affinity and selectivity towards specific receptors or enzymes.
The 4-(3,3,3-trifluoropropyl) substituent is another key feature of this compound. Fluorine atoms are known to influence the physicochemical properties of organic molecules significantly. In particular, the introduction of fluorine can enhance the lipophilicity and metabolic stability of a compound. This is particularly important in drug design, where improving the pharmacokinetic profile is often a critical step in optimizing therapeutic efficacy. The trifluoromethyl group in 1,3,5-Triazin-2(1H)-one, 6-amino-4-(3,3,3-trifluoropropyl)- likely contributes to its enhanced stability and reduced susceptibility to metabolic degradation.
Recent studies have explored the potential applications of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(3,3,3-trifluoropropyl)- in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival. Additionally, preliminary studies have suggested that this compound may have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
In the context of drug development, the synthesis and characterization of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(3,3,3-trifluoropropyl)- have been well-documented in the literature. Various synthetic routes have been reported to produce this compound efficiently and with high purity. One common approach involves the reaction of a suitable triazine precursor with an amino-substituted trifluoropropyl reagent under controlled conditions. The resulting product can then be further purified using techniques such as column chromatography or recrystallization.
The biological evaluation of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(3,3,3-trifluoropropyl)- has also been an active area of research. In vitro assays have shown that this compound can effectively inhibit the growth of various cancer cell lines at low micromolar concentrations. Moreover, animal models have been used to assess its pharmacokinetic properties and preliminary safety profile. These studies have indicated that 1,3,5-Triazin-2(1H)-one, 6-amino-4-(3,3,3-trifluoropropyl)- exhibits favorable pharmacokinetic parameters and low toxicity at therapeutic doses.
The potential clinical applications of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(3,3,-trifluoropropyl)- are currently being explored through preclinical studies and early-stage clinical trials. Researchers are particularly interested in its use as an anticancer agent due to its potent antiproliferative activity and favorable safety profile. Additionally, there is growing interest in evaluating its neuroprotective effects for conditions such as Alzheimer's disease and Parkinson's disease.
In conclusion, 1, 3, 5-Triazin-2(1H)-one,6-amino-4-(3,3,3-trifluoropropyl)-(CAS No. 1554931-60-0) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts aim to fully elucidate its mechanisms of action and optimize its properties for clinical use.
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